molecular formula C5H10O3 B14740033 3-Hydroperoxy-3-methylbutan-2-one CAS No. 5143-76-0

3-Hydroperoxy-3-methylbutan-2-one

Cat. No.: B14740033
CAS No.: 5143-76-0
M. Wt: 118.13 g/mol
InChI Key: UWVYZAHMDOAIIN-UHFFFAOYSA-N
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Description

3-Hydroperoxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a hydroperoxide derivative of 3-methylbutan-2-one, characterized by the presence of a hydroperoxy group (-OOH) attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroperoxy-3-methylbutan-2-one can be synthesized through the oxidation of 3-methylbutan-2-one using hydrogen peroxide (H2O2) in the presence of an acid catalyst. The reaction typically involves the following steps:

    Oxidation: 3-Methylbutan-2-one is treated with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form this compound.

    Purification: The reaction mixture is then purified using standard techniques such as distillation or recrystallization to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more stable compounds.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: More stable oxidized products

    Reduction: 3-Hydroxy-3-methylbutan-2-one

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hydroperoxy-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving oxidative stress and the effects of hydroperoxides on biological systems.

    Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroperoxy-3-methylbutan-2-one involves its reactivity as a hydroperoxide. The hydroperoxy group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxyl radicals (RO•). These reactive species can then participate in various chemical reactions, including oxidation and radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylbutan-2-one: A hydroxyl derivative with similar structural features but different reactivity.

    3-Methylbutan-2-one: The parent ketone compound without the hydroperoxy group.

    3-Methyl-2-butanone: An isomer with a different arrangement of the carbon skeleton.

Uniqueness

3-Hydroperoxy-3-methylbutan-2-one is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential applications compared to its similar compounds. The hydroperoxy group makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

CAS No.

5143-76-0

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

3-hydroperoxy-3-methylbutan-2-one

InChI

InChI=1S/C5H10O3/c1-4(6)5(2,3)8-7/h7H,1-3H3

InChI Key

UWVYZAHMDOAIIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)OO

Origin of Product

United States

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